5-Acetylfuran-2-carboxylic acid
Overview
Description
5-Acetylfuran-2-carboxylic acid: is an organic compound with the molecular formula C₇H₆O₄. It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl group and a carboxylic acid group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of furan derivatives. For example, the cross-ketonization of methyl 2-furoate with acetic acid over a ZrO₂ catalyst can produce this compound . This reaction typically occurs under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that optimize yield and purity. The use of transition metal catalysts, such as ZrO₂, is common due to their effectiveness in promoting the desired reactions while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-Hydroxymethylfuran-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Acetylfuran-2-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is also used in the production of bio-based polymers and other materials. Its derivatives, such as furan-2,5-dicarboxylic acid, are valuable for creating sustainable and environmentally friendly products .
Mechanism of Action
The mechanism of action of 5-acetylfuran-2-carboxylic acid and its derivatives depends on their specific applicationsFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative used in the production of bio-based polymers.
5-Hydroxymethylfurfural: An intermediate in the synthesis of furan derivatives.
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Uniqueness: 5-Acetylfuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the furan ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .
Properties
IUPAC Name |
5-acetylfuran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLQSHUTWBHYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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